4-甲氧基-9H-咔唑

描述

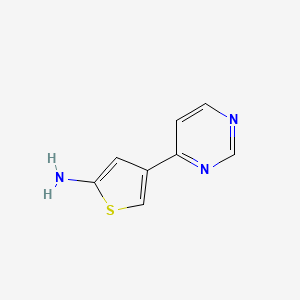

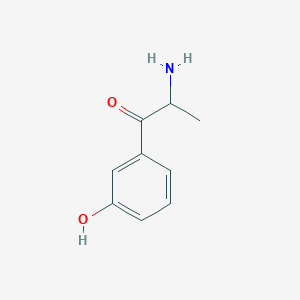

4-methoxy-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound . Carbazole derivatives have gained attention in medicinal chemistry due to their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities .

Synthesis Analysis

Novel carbazole based styryl derivatives having a styryl group at the third position and a methoxy substitution were synthesized by condensing 4-methoxy-9-methyl-9H-carbazole-3-carbaldehyde and different active methylene derivatives . The synthesis of these compounds involved Suzuki coupling reactions .

Molecular Structure Analysis

The molecular structure of 4-methoxy-9H-carbazole has been analyzed using various techniques. The dihedral angle between the benzene rings of the carbazole moiety is 1.73 (12)° and the methoxy-substituted phenyl ring deviates from the mean plane of the carbazole grouping (r.m.s. deviation = 0.020 A) by 56.78 (8)° .

Chemical Reactions Analysis

Carbazole derivatives, including 4-methoxy-9H-carbazole, have been studied for their reactivity in various chemical reactions. For instance, they have been used in the synthesis of novel hole-transporting materials .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methoxy-9H-carbazole include good thermal stability with high glass transition temperatures between 148 and 165 °C . The compound also exhibits excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .

科学研究应用

生物转化和衍生化

4-甲氧基-9H-咔唑衍生物因其广泛的药理学应用而被广泛研究。例如,双苯降解细菌 Ralstonia sp. 对不同 9H-咔唑衍生物的生物转化进行了分析,通过各种色谱和光谱方法,确定了几种主要产物和微量化合物 (Waldau 等,2009)。

咔唑生物碱的合成

2,7-双氧咔唑生物碱的合成,包括 7-甲氧基-9H-咔唑的衍生物,已使用高效的 Au 催化的环化反应实现。首次制备了这些合成的生物碱,例如 7-甲氧基木科纳尔和甲基 2-羟基-7-甲氧基-9H-咔唑-3-羧酸酯,扩大了咔唑类化合物的范围 (Ma 等,2014)。

光学性质和应用

9-苯基-9H-咔唑的衍生物,包括具有甲氧基取代基的衍生物,已显示出有望作为有机发光二极管 (OLED) 等应用的高效发射器。这些化合物表现出热激活延迟荧光和聚集诱导的发射增强等特性,使其适用于光电应用 (Grybauskaitė-Kaminskienė 等,2018)。

太阳能电池中的空穴传输材料

9H-咔唑衍生物,特别是那些具有甲氧基的衍生物,已被合成并用作固态染料敏化太阳能电池 (DSSC) 中的空穴传输材料 (HTM)。甲氧基的存在对光伏转换效率产生积极影响,证明了它们在可再生能源技术中的潜力 (Degbia 等,2014)。

抗氧化和自由基清除活性

与氨基酚共轭的咔唑衍生物已被合成并评价其自由基清除活性。值得注意的是,具有甲氧基取代基的化合物表现出主要的活性,突出了这些衍生物作为抗氧化剂的潜力 (Naik 等,2010)。

抗肿瘤活性

一些 9H-咔唑衍生物已显示出显着的抗肿瘤活性。例如,9-羟基-5-甲基-6H-吡啶并[4,3-b]咔唑衍生物在体外对各种癌细胞系表现出高细胞毒性,并在体内显示出有希望的抗肿瘤活性 (Jasztold-Howorko 等,1994)。

作用机制

While the specific mechanism of action for 4-methoxy-9H-carbazole is not explicitly mentioned in the search results, carbazole derivatives have been studied for their role in the pathogenesis and development of diabetes . They have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

安全和危害

未来方向

Carbazole derivatives, including 4-methoxy-9H-carbazole, have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors . They are also being studied for their potential use in organic light-emitting diodes (OLEDs) due to their excellent optoelectronic properties .

属性

IUPAC Name |

4-methoxy-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-15-12-8-4-7-11-13(12)9-5-2-3-6-10(9)14-11/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPBIJIJIJTNOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。